Tris(3-isopropylphenyl) phosphate

Descripción general

Descripción

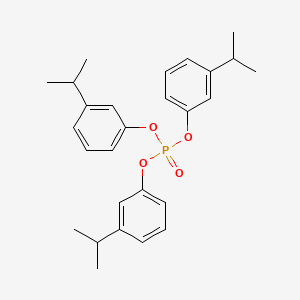

Tris(3-isopropylphenyl) phosphate is an organophosphate compound with the molecular formula C27H33O4P. It is known for its applications as a flame retardant, plasticizer, and additive in various industrial products. The compound’s structure includes three isopropylphenyl groups attached to a phosphate group, which contributes to its chemical stability and effectiveness in its applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris(3-isopropylphenyl) phosphate is typically synthesized through the reaction of phenol with propylene, followed by phosphorylation. The process involves the following steps:

Isopropylation of Phenol: Phenol reacts with propylene in the presence of an acid catalyst to form isopropylphenol.

Phosphorylation: The isopropylphenol is then reacted with phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Phosphorus Oxychloride (POCl₃) Method

-

Alkylation : Phenol reacts with propylene to form isopropylphenol isomers (ortho, meta, para).

-

Phosphorylation : Isopropylphenol reacts with POCl₃ at elevated temperatures to yield the phosphate ester.

Phosphoric Acid (H₃PO₄) Catalyzed Method

This method avoids HCl emissions and uses hard cations (e.g., Mg²⁺, Mn²⁺) as catalysts :

-

Reaction setup :

-

Outcome :

Hydrolysis in Environmental Systems

Tris(3-isopropylphenyl) phosphate undergoes slow hydrolysis due to steric hindrance from isopropyl groups:

-

Mechanism : Nucleophilic attack on the phosphorus center by water or hydroxide ions.

-

Factors influencing rate :

-

Products : Likely mono- and di-isopropylphenyl phosphates, though specific data for this compound is limited .

Thermal Decomposition

At elevated temperatures (>500°C), the compound exhibits the following behavior:

-

Decomposition Products :

Metabolic Pathways

In vivo studies reveal absorption and transformation in mammals:

-

Dermal Absorption :

-

Metabolites :

Table 2: Metabolic Outcomes vs. Structural Analogs

| Compound | Neurotoxic Metabolites | Primary Excretion Pathway |

|---|---|---|

| This compound | No | Urinary glucuronides |

| Tricresyl phosphate (ortho) | Yes | Biliary excretion |

Key Findings

-

Synthetic Flexibility : The H₃PO₄ method offers an eco-friendly alternative to POCl₃ but requires catalyst optimization for higher tri-ester yields .

-

Environmental Persistence : Hydrolysis is slow, suggesting potential for bioaccumulation in aquatic systems .

-

Thermal Stability : High autoignition temperature supports its use in high-temperature applications .

Aplicaciones Científicas De Investigación

Tris(3-isopropylphenyl) phosphate has a wide range of applications in scientific research:

Chemistry: Used as a flame retardant in polymers and resins, enhancing their thermal stability and fire resistance.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and compatibility with various pharmaceutical compounds.

Industry: Widely used as a plasticizer and additive in the production of plastics, rubber, and synthetic fibers, improving their flexibility and durability

Mecanismo De Acción

The mechanism of action of tris(3-isopropylphenyl) phosphate as a flame retardant involves the formation of a protective char layer on the material’s surface during combustion. This layer acts as a barrier, reducing heat transfer and slowing down the combustion process. The compound’s molecular targets include the polymer chains in the material, where it interacts to form stable, non-flammable products .

Comparación Con Compuestos Similares

Triphenyl Phosphate: Another widely used flame retardant with similar applications but different structural properties.

Tris(2-butoxyethyl) Phosphate: Known for its use as a plasticizer and flame retardant, with different chemical properties and applications.

Tris(1-chloro-2-propyl) Phosphate: Used primarily as a flame retardant with distinct chemical behavior compared to tris(3-isopropylphenyl) phosphate.

Uniqueness: this compound is unique due to its specific isopropylphenyl groups, which provide a balance of chemical stability and reactivity, making it highly effective in its applications. Its lower toxicity and environmental impact compared to some other flame retardants also contribute to its widespread use .

Actividad Biológica

Tris(3-isopropylphenyl) phosphate (TIPPP) is an organophosphate compound that has garnered attention due to its widespread use as a flame retardant and plasticizer. Understanding its biological activity is crucial for assessing potential health risks associated with exposure. This article synthesizes findings from various studies, highlighting the compound's toxicity, metabolic pathways, and neurotoxic effects.

Chemical Structure : TIPPP is a triaryl phosphate ester characterized by three isopropyl-substituted phenyl groups. Its chemical formula is C21H27O4P, and it has a molecular weight of 360.41 g/mol.

Metabolism : The metabolism of TIPPP involves phase I oxidation by cytochrome P-450 enzymes, leading to hydroxylated metabolites. These metabolites can undergo further transformations into neurotoxic cyclic phenyl saligenin phosphate derivatives, which have been implicated in neurotoxicity .

Cytotoxicity and Gene Expression

A study examined the cytotoxic effects of TIPPP on cultured hepatocytes and neuronal cells. Results indicated that exposure to TIPPP altered mRNA expression levels of genes involved in xenobiotic metabolism, thyroid hormone pathways, and lipid regulation. Notably, significant upregulation of CYP2H1 and CYP3A37 was observed, indicating potential impacts on drug metabolism and endocrine function .

| Cell Type | LC50 (μM) | Key Gene Upregulation |

|---|---|---|

| Hepatocytes | 60.3 ± 45.8 | CYP2H1, CYP3A37 |

| Neuronal Cells | 28.7 ± 19.1 | No significant changes noted |

Neurotoxicity

Case studies have reported neurotoxic effects following exposure to TIPPP. In animal models, axon degeneration and demyelination were observed in spinal and peripheral nerves. The degeneration was preceded by significant inhibition of neurotoxic esterase (NTE), with a threshold of 90% inhibition required for noticeable neurotoxic effects .

Case Report : A case involving a worker exposed to hydraulic fluids containing TIPPP revealed symptoms such as muscle weakness and reduced nerve conduction velocities after prolonged exposure. Electromyography showed diminished motor axon potentials, highlighting the compound's potential for long-term neurological impairment .

Reproductive and Developmental Toxicity

Recent studies have also focused on the reproductive and developmental toxicity of TIPPP. In rodent models, significant changes in organ weights were noted at doses as low as 25 mg/kg body weight per day. Effects included hypertrophy of liver cells and alterations in thyroid gland morphology, indicating possible endocrine disruption .

| Dose (mg/kg bw/day) | Observed Effects |

|---|---|

| 25 | Minimal organ weight changes |

| 100 | Significant liver hypertrophy |

| 325 | Thyroid follicular cell hypertrophy |

Environmental Persistence and Bioaccumulation

TIPPP has been assessed for its environmental persistence and bioaccumulation potential. Studies indicate that it scores low for both persistence and bioaccumulation according to EPA guidelines, suggesting limited long-term environmental impact under typical usage conditions . However, its widespread use in consumer products raises concerns about cumulative exposure in human populations.

Propiedades

IUPAC Name |

tris(3-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-10-7-13-25(16-22)29-32(28,30-26-14-8-11-23(17-26)20(3)4)31-27-15-9-12-24(18-27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZVNABLNATHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C(C)C)OC3=CC=CC(=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993503 | |

| Record name | Tris[3-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72668-27-0 | |

| Record name | Phenol, 3-(1-methylethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72668-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(3-isopropylphenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072668270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[3-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.